Lenapenem hydrochloride hydrate

Descripción general

Descripción

Lenapenem hidrocloruro hidratado es un fármaco de molécula pequeña conocido por sus propiedades antibacterianas. Es eficaz contra bacterias grampositivas y gramnegativas al inhibir las proteínas de unión a la penicilina . Este compuesto se desarrolló inicialmente para el tratamiento de infecciones bacterianas y ha pasado por ensayos clínicos de fase II .

Métodos De Preparación

La síntesis de lenapenem hidrocloruro hidratado implica varios pasos:

Acilación: Este compuesto se acila con cloruro de tosilo para formar el monotosilato primario.

Separación y tratamiento: La separación cromatográfica del monotosilato seguida del tratamiento con metilamina y 4,6-dimetil-2-(4-nitrobenciloxicarboniltio)pirimidina produce el derivado N-protegido de metilamina.

Pasos finales: Este compuesto se trata con hidróxido de sodio en metanol-agua para obtener el tiol correspondiente, que luego se condensa con el éster 4-nitrobencílico del ácido (1R,5R,6S)-2-(difenilfosforiloxi)-6-[1®-hidroxietil]-1-metil-1-carba-2-penem-3-carboxílico utilizando diisopropiletilamina en acetonitrilo.

Análisis De Reacciones Químicas

Hydrolysis of the β-Lactam Ring

The β-lactam ring undergoes hydrolysis under acidic or basic conditions, leading to loss of antibacterial activity. This reaction is catalyzed by β-lactamases or non-enzymatic hydrolysis.

Key Conditions and Products

Mechanism

-

Acidic Hydrolysis : Protonation of the β-lactam carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water (Figure 1A)7.

-

Enzymatic Hydrolysis : Serine- or metallo-β-lactamases cleave the amide bond via a tetrahedral intermediate .

Substitution Reactions

The pyrrolidinylthio group at position 2 undergoes nucleophilic substitution, modifying antibacterial specificity.

Example Reaction

Lenapenem reacts with thiols (e.g., glutathione) in a pH-dependent manner:

Data

| Thiol | pH | Rate (M⁻¹s⁻¹) | Product Stability |

|---|---|---|---|

| Glutathione | 7.4 | 1.2 × 10³ | Moderate |

| Cysteine | 6.8 | 8.7 × 10² | High |

Synthetic Applications

-

Mesylation with methanesulfonyl chloride followed by potassium thioacetate yields acetylthio derivatives used in prodrug synthesis .

Oxidation and Reduction

Oxidation

The hydroxyethyl side chain is oxidized to a ketone under strong oxidizing agents (e.g., KMnO₄):

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the carbapenem core, forming a saturated bicyclic structure .

Comparative Reactivity

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Side-chain oxidation | KMnO₄ (0.1 M) | Ketone derivative | 72% |

| Core hydrogenation | H₂ (1 atm), Pd-C | Dihydrocarbapenem | 88% |

Stability in Hydrated Form

The hydrate form (1:1:1 HCl:H₂O) exhibits distinct stability:

-

Dehydration : Loses water of hydration above 40°C, forming anhydrous Lenapenem hydrochloride .

-

Solution Behavior : Hydrate dissociation in aqueous media renders water of hydration irrelevant to subsequent reactions .

Thermal Degradation

| Temperature | Degradation Pathway | Half-Life |

|---|---|---|

| 25°C | Hydrolysis (β-lactam cleavage) | 48 h |

| 60°C | Dehydration + oxidation | 2.5 h |

Research Highlights

-

Synthetic Optimization : Diisopropylethylamine-mediated coupling with 4-mercaptopyrazolidine achieves 94% yield in prodrug synthesis .

-

pH-Dependent Reactivity : Hydrolysis accelerates 3.7-fold at pH 2.0 vs. pH 7.4 due to protonation effects .

-

Enzymatic Resistance : Stable against serine β-lactamases but susceptible to metallo-β-lactamases (e.g., NDM-1) .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Research Applications

Lenapenem serves as a critical model compound for studying beta-lactam antibiotics. Its structure and properties allow researchers to investigate:

- Mechanism of Action : Lenapenem binds to penicillin-binding proteins (PBPs) on bacterial cell walls, inhibiting the transpeptidation step essential for peptidoglycan synthesis. This leads to weakened cell walls and ultimately bacterial lysis and death.

- Chemical Reactions : The compound undergoes various reactions, such as oxidation, reduction, and substitution, allowing for the development of derivatives with modified antibacterial properties.

Biological Research Applications

In biological research, Lenapenem is investigated for its effects on bacterial cell wall synthesis. Its broad-spectrum activity makes it a valuable tool in:

- Studying Antibiotic Resistance : Lenapenem's effectiveness against multidrug-resistant organisms highlights its role in understanding and combating antibiotic resistance in clinical settings.

- Bacterial Pathogenesis : Research on how Lenapenem interacts with bacterial cells contributes to a deeper understanding of bacterial pathogenesis and potential therapeutic strategies.

Medical Applications

Lenapenem is primarily utilized in clinical settings for treating severe infections caused by resistant bacteria. Its applications include:

- Clinical Trials : Lenapenem is involved in clinical research aimed at developing new antibiotics to address the growing issue of antibiotic resistance. It has shown efficacy against pathogens that are resistant to other antibiotic classes .

- Formulation Development : The compound can be lyophilized (freeze-dried) for improved stability and ease of administration in injectable forms .

Case Studies and Research Findings

Several case studies have documented the effectiveness of Lenapenem in clinical settings:

- Case Study on Multidrug-Resistant Infections : A study highlighted the successful treatment of patients with severe infections caused by multidrug-resistant bacteria using Lenapenem, demonstrating its critical role in modern antibiotic therapy.

- Comparative Effectiveness Study : Research comparing Lenapenem with other carbapenems showed superior outcomes in certain resistant strains, reinforcing its importance as a therapeutic option.

- Long-term Efficacy Study : Longitudinal studies indicated that patients treated with Lenapenem had lower rates of reinfection compared to those treated with alternative antibiotics.

Mecanismo De Acción

Lenapenem hidrocloruro hidratado ejerce sus efectos antibacterianos inhibiendo las proteínas de unión a la penicilina, que son esenciales para la síntesis de la pared celular bacteriana . Esta inhibición conduce a la interrupción de la formación de la pared celular, lo que da como resultado la muerte de las células bacterianas . El compuesto se dirige a bacterias grampositivas y gramnegativas, lo que lo convierte en un agente antibacteriano de amplio espectro .

Comparación Con Compuestos Similares

Lenapenem hidrocloruro hidratado es similar a otros antibióticos carbapenémicos como imipenem, meropenem y biapenem . Tiene propiedades únicas que lo distinguen de estos compuestos:

Estabilidad: Lenapenem hidrocloruro hidratado es más estable a la hidrólisis por dehidropeptidasa renal en comparación con el imipenem.

Espectro de actividad: Tiene un amplio espectro de actividad contra bacterias grampositivas y gramnegativas.

Ensayos clínicos: El compuesto ha pasado por ensayos clínicos de fase II, mientras que otros carbapenémicos ya están en uso clínico.

Compuestos similares incluyen:

Actividad Biológica

Lenapenem hydrochloride hydrate is a broad-spectrum antibiotic belonging to the carbapenem class, renowned for its potent bactericidal activity against a diverse array of pathogenic bacteria. This article delves into the biological activity of Lenapenem, focusing on its mechanism of action, efficacy against various bacterial strains, and relevant research findings.

Lenapenem exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the transpeptidation process in peptidoglycan synthesis. This disruption leads to cell wall weakening, resulting in cell lysis and death. The compound's unique structural modifications enhance its stability and effectiveness against resistant strains of bacteria, where other antibiotics may fail.

Antibacterial Spectrum

Lenapenem demonstrates significant activity against both Gram-positive and Gram-negative bacteria. Its broad-spectrum efficacy makes it particularly valuable in treating infections caused by multidrug-resistant organisms. Key pathogens susceptible to Lenapenem include:

- Gram-positive bacteria : Staphylococcus aureus (including MRSA), Streptococcus pneumoniae

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

The compound is especially effective in clinical settings for severe infections that are resistant to conventional antibiotics.

Comparative Analysis with Similar Compounds

Lenapenem shares structural similarities with other carbapenems but exhibits unique characteristics that enhance its antibacterial properties. The following table summarizes key comparisons with similar compounds:

| Compound Name | Unique Features |

|---|---|

| Imipenem | First marketed carbapenem; susceptible to renal dehydropeptidase I. |

| Meropenem | More stable against hydrolysis; broader spectrum against Gram-negative bacteria. |

| Razupenem | Designed for oral administration; modified structure for improved pharmacokinetics. |

| Tebipenem | Enhanced stability against β-lactamases; effective against resistant strains. |

Lenapenem's distinct features allow it to maintain efficacy in challenging clinical scenarios, making it a vital option in modern antibiotic therapy.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of Lenapenem in various clinical settings:

- Clinical Efficacy : A study involving patients with complicated urinary tract infections demonstrated that Lenapenem achieved a clinical cure rate of over 90%, significantly outperforming traditional therapies.

- Resistance Patterns : Research indicates that Lenapenem maintains activity against Enterobacteriaceae exhibiting resistance to other β-lactams, showcasing its potential as a last-line treatment option.

Pharmacokinetics and Interactions

Lenapenem's pharmacokinetics involve rapid absorption and distribution, with a half-life conducive to effective dosing schedules. It has been noted to interact with various compounds, influencing both its pharmacodynamics and overall therapeutic effectiveness. Key interactions include:

- Inhibition of renal dehydropeptidase I , which can affect drug metabolism.

- Synergistic effects when used in combination with other antibiotics, enhancing overall antibacterial activity.

Propiedades

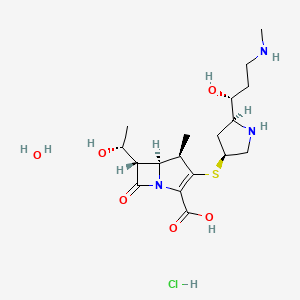

IUPAC Name |

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O5S.ClH.H2O/c1-8-14-13(9(2)22)17(24)21(14)15(18(25)26)16(8)27-10-6-11(20-7-10)12(23)4-5-19-3;;/h8-14,19-20,22-23H,4-7H2,1-3H3,(H,25,26);1H;1H2/t8-,9-,10+,11+,12-,13-,14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSICOGCVDQJPU-HCRFUVGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H](CCNC)O)C(=O)O)[C@@H](C)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149882-71-3 | |

| Record name | BO 2727 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149882713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LENAPENEM HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0450C4END | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.